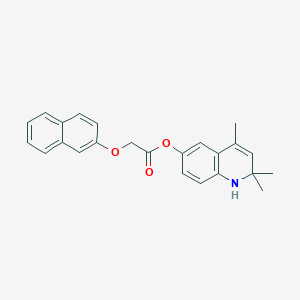
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (2-naphthyloxy)acetate
Descripción general
Descripción
The compound "2,2,4-trimethyl-1,2-dihydro-6-quinolinyl (2-naphthyloxy)acetate" is related to quinoline derivatives, which are known for their wide range of applications in medicinal chemistry and material science due to their diverse chemical reactions and properties.
Synthesis Analysis
Synthesis approaches for quinoline derivatives often involve multistep reactions starting from basic aromatic compounds. For instance, the preparation of pincer-functionalized quinoline derivatives involves cyclization, bromination, and hydrogenation steps starting from naphthylamine derivatives (Facchetti et al., 2016). Similarly, the synthesis of dimethyl dihydro-dioxobenzoquinoline dicarboxylate employs annulation reactions between amino-naphthol and dimethyl oxoglutaconate (Itoh et al., 1992).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior of quinoline derivatives. Single-crystal X-ray diffraction is a common technique for elucidating the structures of complex quinoline compounds, revealing detailed information about their molecular conformation and intermolecular interactions (Srinivasan et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic aromatic substitutions, cycloadditions, and radical fragmentations, which significantly affect their chemical properties. For example, the electrophilic reactivity of quinoline has been quantitatively analyzed through the pyrolysis of quinolyl ethyl acetates (Taylor, 1971). Additionally, quinoline derivatives have been shown to exhibit antitubercular activities, highlighting their potential as medicinal agents (Kantevari et al., 2011).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and optical properties, are influenced by their molecular structure and substitution patterns. Spectroscopic methods, including NMR and UV-Vis spectroscopy, are commonly used to investigate these properties (Zayed & Kumar, 2017).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards various reagents, are critical for their application in synthesis and medicinal chemistry. Studies on the acetylation and cyclization reactions of quinoline derivatives provide insights into their reactivity and potential for forming structurally complex compounds (Sokolova et al., 2008).
Aplicaciones Científicas De Investigación
Catalyst Development in Organic Synthesis
The preparation of pincer-functionalized quinoline ruthenium catalysts demonstrates the utility of quinoline derivatives in synthesizing complex organic molecules. These catalysts are crucial for ketone reduction, a fundamental reaction in organic chemistry for producing alcohols, which are valuable in pharmaceuticals, fragrances, and polymers (Facchetti et al., 2016).
Spectroscopic and Photophysical Investigations
Quinoline derivatives are studied for their physicochemical and photophysical properties, which are essential in developing new materials for optical and electronic applications. The investigation of biologically active 2-oxo-quinoline-3-carbonitrile derivatives highlights their potential as analytical probes due to their specific fluorescence properties (Zayed & Kumar, 2017).
Detection and Sensing Applications
Anthrone derivatives, functionalized with quinoline units, have shown promise in selective detection of cyanide ions using voltammetry. This application is critical in environmental monitoring and forensic science, where sensitive and selective detection methods for toxic substances are required (Kaur et al., 2013).
Structural Studies and Material Science
The structural study of co-crystals and salts of quinoline derivatives provides insights into the molecular arrangements and interactions in solid states. This knowledge is essential for designing materials with specific mechanical, optical, or electronic properties (Karmakar et al., 2009).
Propiedades
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-16-14-24(2,3)25-22-11-10-20(13-21(16)22)28-23(26)15-27-19-9-8-17-6-4-5-7-18(17)12-19/h4-14,25H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYLZZBKTMFMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC4=CC=CC=C4C=C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethyldithiocarbamate](/img/structure/B4578440.png)

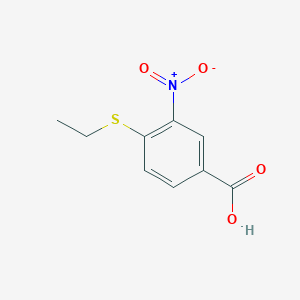
![methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)
![methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4578458.png)
![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)
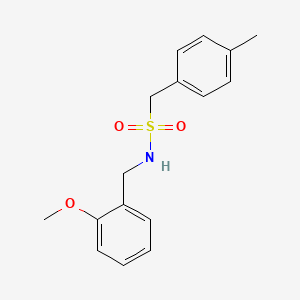
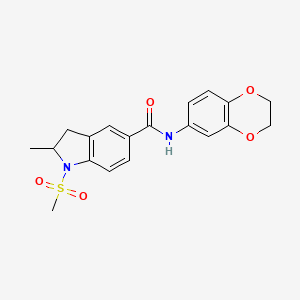
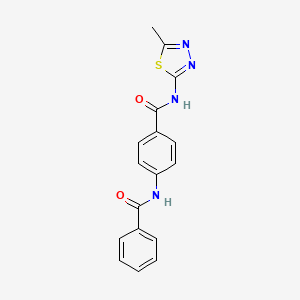
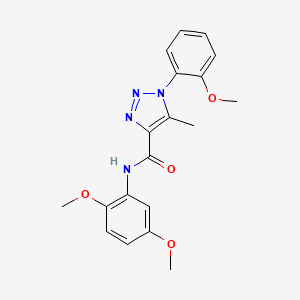
![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)
![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)